molecular formula C10H14OS B1595107 2-Hexanoylthiophene CAS No. 26447-67-6

2-Hexanoylthiophene

Cat. No. B1595107
CAS RN: 26447-67-6
M. Wt: 182.28 g/mol
InChI Key: CVDZQNUYYOLFOO-UHFFFAOYSA-N
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Description

2-Hexanoylthiophene is a sulfur-containing organic compound with the chemical formula C10H14OS . It is a heterocyclic compound and a thiophene compound . The common name for this compound is 2-hexanoylthiophene and its CAS Number is 26447-67-6 .


Synthesis Analysis

One method for the synthesis of 2-Hexanoylthiophene involves the reaction of 2-Hexanone with Thiophene-2-boronic acid in the presence of a strong acid catalyst, such as Hydrochloric Acid .


Molecular Structure Analysis

The molecular formula of 2-Hexanoylthiophene is C10H14OS . It has a molecular weight of 182.28300 . The exact mass is 182.07700 .


Physical And Chemical Properties Analysis

2-Hexanoylthiophene has a density of 1.032g/cm3 . Its boiling point is 279.4ºC at 760 mmHg . The flash point is 122.8ºC . The vapor pressure is 0.00403mmHg at 25°C . The index of refraction is 1.514 .

Scientific Research Applications

Solar Cell Applications

  • Polythiophene Solar Cells : A water-soluble derivative of polythiophene, namely poly[3-(sodium-6 hexanoate)thiophene-2,5-diyl], is utilized as a photosensitizer and hole conductor in solid-state polythiophene-sensitized solar cells. This approach demonstrates the potential for developing fully ‘green’ solid-state solar cells (Haeldermans et al., 2008).

Electronic Device Applications

  • Ultra-High Vacuum Sublimated Polycrystalline Thin Films : Hexathiophene, a relative of 2-Hexanoylthiophene, shows potential as an active layer in opto-electronic devices. The structure of these materials is crucial for understanding and enhancing the performance of such devices (Campione et al., 2006).

Sensor Applications

  • Selective Electrodes : Poly(3,4-ethylenedioxythiophene) doped with hexacyanoferrate ions shows promise in the accumulation of Cu(II) cations. This property is beneficial for applications such as all-solid-state Cu2+-selective electrodes with solvent polymeric polyvinyl chloride (PVC) based membranes, enhancing selectivity and lowering the detection limit of potentiometric response range (Ocypa et al., 2006).

Catalytic Applications

  • Desulfurization of Fuels : The transformation of 2-methylthiophene, a compound similar to 2-Hexanoylthiophene, on modified clays indicates its potential application in the desulfurization of fuels. This process is significant for opening the thiophenic ring and forming H2S (Oliveira et al., 2020).

Material Science Applications

  • Polythiophene Derivatives : A new polythiophene derivative, poly-2,3-bis(4-tert-butylphenyl)-5,8-bis(4-hexylthiophen-2-yl)quinoxaline, exhibits multichromic properties and can be applied in various material science applications, including electronic displays and sensors (Ozyurt et al., 2008).

Safety And Hazards

The safety data sheet for 2-Hexanoylthiophene indicates that it is harmful if swallowed . It is also classified as a combustible liquid . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for 2-Hexanoylthiophene are not available, research on thiophene-based compounds is ongoing, with new strategies being developed for potential applications in various fields .

properties

IUPAC Name

1-thiophen-2-ylhexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-2-3-4-6-9(11)10-7-5-8-12-10/h5,7-8H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDZQNUYYOLFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334297
Record name 2-Hexanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexanoylthiophene

CAS RN

26447-67-6
Record name 2-Hexanoylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Thiophene (0.9 g, 10.7 mmol) and hexanoyl chloride (1.52 g, 11.3 mmol), both of which were obtained from Aldrich and used without further purification, were dissolved in benzene (20 mL) and cooled to 0° C. under argon. Stannic Chloride (10.7 mL, 10.7 mmol, 1 M solution in dichloromethane) was added dropwise and the resulting solution was stirred overnight. (Upon addition of the Stannic Chloride, the color changed from colorless to red.) After stirring overnight, 20 mL of a 50:50 mixture of concentrated hydrochloric acid and water was added. The resulting mixture was stirred for two hours whereupon the color became golden yellow. The organic layer was separated, washed with sodium bicarbonate solution, dried (Na2SO4) and concentrated to yield 2-hexanoylthiophene 2 (1.83 g, 94% yield). The compound was further purified by column chromatography using hexane/dichloromethane as the elutant.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
Stannic Chloride
Quantity
10.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Stannic Chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a 5 liter-five-necked flask, 187.3 g (2.23 mol) of thiophene, 300 g (2.23 mol) of n-hexanoyl chloride and 2.7 liter of dry benzene were placed and cooled below 0° C. To the mixture under stirring, 237.9 g (9.13×10-1 mol) of SnCl4 was added dropwise in 1 hour below 0° C. The mixture was stirred for 30 min. below 0° C., followed by stirring for 3.5 hours while being gradually restored to room temperature. After the reaction, 2 liter of 10% HCl was added to the reaction mixture, followed by stirring for 10 min. The separated organic layer was successively washed three times with 500 ml each of 10% HCl, water, 5% Na2CO3 and water, followed by drying with CaCl2 and distilling-off of the solvent to obtain 408 g of a crude product. The crude product was subjected to reduced-pressure distillation in an atmosphere of nitrogen to obtain 313.4 g of a pure product (yield: 77.2%).
Quantity
187.3 g
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
237.9 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
2.7 L
Type
solvent
Reaction Step Five
Yield
77.2%

Synthesis routes and methods III

Procedure details

The 2-hexanoyl thiophene was prepared by dissolving thiophene (0.9 g, 10.7 mmol) and hexanoyl chloride (1.52 g, 11.3 mmol), both of which were obtained from Aldrich Chemical Supply and used without further purification, in benzene (20 mL). The solution was cooled to 0° C. under argon. Stannic chloride (10.7 mL, 10.7 mmol, 1M solution in dichloromethane) was added dropwise and the resulting solution was stirred overnight. The next day, 20 mL of a 50:50 mixture of concentrated hydrochloric acid and water was added. The resulting mixture was stirred for two hours whereupon the color became golden yellow. The organic layer was separated, washed with sodium bicarbonate solution, dried (Na2 SO4) and concentrated to yield 2-hexanoyl thiophene (94% yield). The compound was further purified by column chromatography using hexane/dichloromethane as the elutant.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
[Compound]
Name
Stannic chloride
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Campaigne, JL Diedrich - Journal of the American Chemical …, 1951 - ACS Publications
I. Introduction The thiocyclopentañes form a group of sulfur compounds aboutwhich relatively little is known. They are interesting because of their natural oc-currence in biotin and crude …
Number of citations: 29 pubs.acs.org
S Isah - 2020 - search.proquest.com
… The organic layer containing 2hexanoylthiophene (2) was separated using a separating … and 3.75 g (2.6 ml, 0.023 mol) of 2hexanoylthiophene (1a) was added under reflux at 120C for …
Number of citations: 0 search.proquest.com
Y Wang, S Raghavan, CT Ho - Fruit and vegetable flavour, 2008 - Elsevier
Publisher Summary There are more than 600 different species in the genus Allium of the family of Liliaceae found throughout North America, Europe, North Africa, and Asia. However, …
Number of citations: 16 www.sciencedirect.com
E Campaigne, JL Diedrich - Journal of the American Chemical …, 1948 - ACS Publications
Ethyl 3-hydroxy-2-ethyl-3-methylbutanoate has been dehydrated to ethyl 2-ethyl-3-methyl-2-butenoate and ethyl 2-ethyl-3-methyl-3-buteno-ate. These have been isolated and their …
Number of citations: 13 pubs.acs.org
CT Ho, J Li, MC Kuo - Flavor chemistry of ethnic foods, 1999 - Springer
The Chinese have developed on of the most sophisticated cuisines in the world. Every day a billion people help to make Chinese food better and better. While it is often said that a …
Number of citations: 5 link.springer.com
CR Kinney, JW Eckerd, P Rexford… - Journal of the …, 1948 - ACS Publications
A number of thiophenes having alkyl, 1-alkanol and acyl groups substituted in the 2-position have been synthesized and characterized. Some solid derivatives of these compounds …
Number of citations: 7 pubs.acs.org
JL Diedrich - 1949 - Indiana University
Number of citations: 0

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